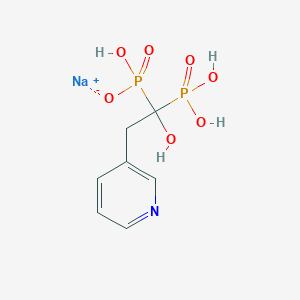
Natriumnitrit
Übersicht
Beschreibung
Sodium nitrite is an inorganic compound with the chemical formula NaNO₂. It appears as a white to slightly yellowish crystalline powder that is highly soluble in water and hygroscopic. Sodium nitrite is widely recognized for its use as a food additive, particularly in processed meats, where it acts as a preservative and color fixative . It is also a precursor to various organic compounds, including pharmaceuticals, dyes, and pesticides .
Wissenschaftliche Forschungsanwendungen
Sodium nitrite has a wide range of applications in scientific research:
Wirkmechanismus
Sodium nitrite exerts its effects primarily through the formation of nitric oxide, a potent vasodilator. In the body, sodium nitrite is converted to nitric oxide, which then interacts with heme proteins and metal ions to neutralize free radicals. This neutralization process terminates the cycle of lipid oxidation, preventing rancidity in food products . Additionally, sodium nitrite promotes the formation of methemoglobin, which competes with cytochrome oxidase for the cyanide ion, thereby acting as an antidote for cyanide poisoning .
Sodium Nitrate (NaNO₃):
Chemical Structure: Sodium nitrate contains one nitrogen atom and three oxygen atoms, whereas sodium nitrite contains one nitrogen atom and two oxygen atoms.
Occurrence: Sodium nitrate is a naturally occurring mineral, whereas sodium nitrite is synthetically produced.
Similar Compounds:
- Potassium Nitrite (KNO₂)
- Ammonium Nitrite (NH₄NO₂)
- Lithium Nitrite (LiNO₂)
- Silver Nitrite (AgNO₂)
Each of these compounds shares similar chemical properties with sodium nitrite but differs in terms of solubility, reactivity, and specific applications .
Safety and Hazards
Zukünftige Richtungen
Sodium nitrite is used as part of an intravenous mixture with sodium thiosulfate to treat cyanide poisoning. There is also research to investigate its applicability towards treatments for heart attacks, brain aneurysms, pulmonary hypertension in infants, and Pseudomonas aeruginosa infections . Some establishments under federal inspection may be experiencing supply chain shortages of synthetic sodium nitrite used to cure meat and poultry products .
Biochemische Analyse
Biochemical Properties
Sodium nitrite interacts with various enzymes, proteins, and other biomolecules. For instance, it plays a significant role in the bioremediation process involving nitrate and nitrite reductase . The nitrite-degrading activity of nitrite reductase was found to be 4004.89 U mg−1 . The nitrite ion binds to the active site of the enzyme by forming three hydrogen bonds with the residues ASN72, ALA133, and ASN140 .
Cellular Effects
Sodium nitrite has several effects on various types of cells and cellular processes. High levels of sodium nitrite can lower the ability of red blood cells to move oxygen, a condition referred to as methemoglobinemia . This can affect your ability to breathe, which can cause you to collapse . Very high levels of sodium nitrite can be lethal .
Molecular Mechanism
The mechanism by which sodium nitrite exerts its effects at the molecular level involves the creation of methemoglobin . Here, the iron atom at the center of the heme group is in the oxidized ferrous (Fe3+) state, which binds with cyanide with greater affinity than its binding to the cytochrome C oxidase, and thus removes it from blocking the metabolic function of mitochondria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium nitrite change over time. For instance, a series of 20 cases over 2 years showed evidence of sodium nitrite ingestion, supported by biochemical analysis of post-mortem blood nitrite and nitrate levels .
Dosage Effects in Animal Models
The effects of sodium nitrite vary with different dosages in animal models. Modest dietary intake of nitrate reduces blood pressure, inhibits platelet function, prevents endothelial dysfunction after ischemia–reperfusion, and decreases oxygen cost during exercise . High intake of these compounds from processed animal-based foods is related to an increased risk of gastro-intestinal cancer .
Metabolic Pathways
Sodium nitrite is involved in the nitrate-nitrite-NO pathway . This pathway involves the conversion of nitrate and nitrite into bioactive nitrogen oxides, including nitric oxide (NO) . Commensal bacteria in the oral cavity play a key role in the bioactivation of nitrate in this pathway .
Transport and Distribution
Sodium nitrite is transported and distributed within cells and tissues. In bacteria, nitrate and nitrite transport processes are carried out by major facilitator superfamily (MFS) transporters . These transporters are believed to couple nitrate and proton translocation to sustain nitrate transport .
Subcellular Localization
In the case of nitrate reductase, a major respiratory complex under anaerobiosis in Escherichia coli, it is submitted to tight spatiotemporal regulation in response to metabolic conditions . This regulation uses the transmembrane proton gradient as a cue for polar localization .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium nitrite can be synthesized through several methods. One common method involves the reduction of nitrate salts. For instance, sodium nitrate can be reduced using lead or iron filings: [ \text{NaNO₃} + \text{Pb} \rightarrow \text{NaNO₂} + \text{PbO} ] In this reaction, sodium nitrate is reduced by lead to form sodium nitrite and lead oxide .
Industrial Production Methods: Industrial production of sodium nitrite typically involves the absorption of nitrogen oxides in an alkaline solution. This process can be represented by the following reaction: [ 2 \text{NO} + \text{NO₂} + 2 \text{NaOH} \rightarrow 2 \text{NaNO₂} + \text{H₂O} ] In this method, nitrogen monoxide and nitrogen dioxide react with sodium hydroxide to produce sodium nitrite and water .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium nitrite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: Sodium nitrite can be oxidized to sodium nitrate in the presence of strong oxidizing agents: [ 2 \text{NaNO₂} + \text{O₂} \rightarrow 2 \text{NaNO₃} ]
Reduction: Sodium nitrite can be reduced to nitric oxide in acidic conditions: [ 3 \text{NaNO₂} + 2 \text{HCl} \rightarrow \text{NaNO₃} + 2 \text{NaCl} + 2 \text{NO} + \text{H₂O} ]
Substitution: Sodium nitrite reacts with amines to form diazonium salts, which are key intermediates in the synthesis of azo dyes: [ \text{RNH₂} + \text{NaNO₂} + \text{HCl} \rightarrow \text{RN₂⁺Cl⁻} + \text{NaCl} + \text{H₂O} ]
Common Reagents and Conditions:
Oxidizing agents: Oxygen, potassium permanganate.
Reducing agents: Hydrochloric acid, sulfuric acid.
Reaction conditions: Typically involve heating and specific pH conditions.
Major Products:
Oxidation: Sodium nitrate.
Reduction: Nitric oxide.
Substitution: Diazonium salts.
Eigenschaften
IUPAC Name |
sodium;nitrite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HNO2.Na/c2-1-3;/h(H,2,3);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPTNMVRIOKMN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
N(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NO2.Na, NaNO2, NNaO2 | |
| Record name | SODIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | SODIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | sodium nitrite | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_nitrite | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020941 | |
| Record name | Sodium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.995 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium nitrite appears as a yellowish white crystalline solid. Noncombustible but will accelerate the burning of combustible material. If large quantities are involved in a fire or if the combustible material is finely divided, an explosion may result. If contaminated by ammonium compounds, spontaneous decomposition can occur and the resulting heat may ignite surrounding combustible material. Prolonged exposure heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. Used as a food preservative, and to make other chemicals., Sodium nitrite solution appears as a clear colorless to yellow solution. Harmful to the environment and somewhat toxic. Used as a preservative, and to make other chemicals., Dry Powder; Dry Powder, Water or Solvent Wet Solid; Liquid; Other Solid; Pellets or Large Crystals, Liquid, White crystalline powder or yellowish lumps, White or slightly yellow hygroscopic solid; [Merck Index], HYGROSCOPIC WHITE-TO-YELLOW SOLID IN VARIOUS FORMS. | |
| Record name | SODIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nitrous acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | SODIUM NITRITE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium nitrite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7140 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | SODIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
Decomposes at 608 °F (NTP, 1992), 239 °F at 760 mmHg (USCG, 1999) | |
| Record name | SODIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Sol in water; moderately sol in methanol; sparingly soluble in diethyl ether, Slightly soluble in ethanol, Sol in 1.5 parts cold, 0.6 parts boiling water., 84.8 g/100 g of water at 25 °C, 0.3 G/100 CC ETHER AT 20 °C; 4.4 G/100 CC METHANOL AT 20 °C; 3 G/100 CC ABS ALC AT 20 °C; VERY SOL IN AMMONIA., Solubility in water, g/100ml at 20 °C: 82 | |
| Record name | SODIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
2.17 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.32 at 60.8 °F (USCG, 1999) - Denser than water; will sink, 2.17, 2.2 g/cm³ | |
| Record name | SODIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Mechanism of Action |
There is an active endogenous nitrogen cycle in humans that involves nitrate and nitrite, which are interconvertible in vivo. Nitrosating agents that arise from nitrite under acidic gastric conditions react readily with nitrosatable compounds, especially secondary amines and amides, to generate N-nitroso compounds. These nitrosating conditions are enhanced following ingestion of additional nitrate, nitrite or nitrosatable compounds. Some of the N-nitroso compounds that could be formed in humans under these conditions are known carcinogens., To clarify the mechanisms underlying forestomach carcinogenesis in rats by co-treatment with catechol and sodium nitrite (NaNO2), /the authors/ investigated the involvement of oxidative stress resulting from reaction of the two compounds. Since generation of semiquinone radical, hydroxyl radical (*OH), and peroxynitrite (ONOO-) arose through the reaction of catechol with NO, we proposed that superoxide resulting from catechol oxidation reacted with excess NO, consequently yielding *OH via ONOO-. Male F344 rats were co-treated with 0.2% catechol in the diet and 0.8% NaNO2 in the drinking water for 2 weeks. Prior to occurrence of histological evidence indicating epithelial injury and hyperplasia, 8-hydroxydeoxyguanosine levels in forestomach epithelium significantly increased from 12 hr together with appearance of immunohistochemically nitrotyrosine-positive epithelial cells. There were no remarkable changes in rats given each chemical alone. We conclude that oxidative stress due to NO plays an important role in induction of forestomach epithelial damage, cell proliferation, and thus presumably forestomach carcinogenesis., ... The major concern of possible long-term effects of exposure to nitrate and nitrite is associated with formation of nitroso compounds, many of which are carcinogenic. This formation may take place wherever nitrite and nitrosable compounds are present, but it is favored by acidic conditions or the presence of some bacteria. The gastrointestinal tract and especially the stomach is regarded as the main formation site, but nitrosation reactions can also take place in an infected urinary bladder ... /Nitrate and nitrite poisoning/, The two basic actions of sodium nitrite in vivo are relaxation of smooth muscle, especially of small blood vessels, and in toxic doses the conversion of hemoglobin to methemoglobin., For more Mechanism of Action (Complete) data for SODIUM NITRITE (8 total), please visit the HSDB record page. | |
| Record name | SODIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, orthorhombic crystals, White or slightly yellow granules, rods, or powder, Slightly yellowish or white crystals, pellets, sticks or powder | |
CAS RN |
7632-00-0 | |
| Record name | SODIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Sodium nitrite [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitrous acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium nitrite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0020941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium nitrite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.687 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium nitrite | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0KG633D4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
520 °F (NTP, 1992), 30 °F (USCG, 1999), 271 °C, No melting point; decomposes at 280 °C | |
| Record name | SODIUM NITRITE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4511 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE SOLUTION | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/12642 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | SODIUM NITRITE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/757 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM NITRITE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1120 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Q & A
A: Sodium nitrite is a powerful oxidizing agent. [] When ingested, it readily oxidizes hemoglobin to methemoglobin. [, , , ] This conversion reduces the oxygen-carrying capacity of red blood cells, leading to tissue hypoxia. [, , ]
A: Sodium nitrite can be converted to nitric oxide (NO). [, ] NO, produced naturally by endothelial cells, plays a crucial role in regulating vascular tone and inhibiting the overgrowth of vascular smooth muscle cells. [] Sodium nitrite, by acting as an NO donor, can mimic these effects. []
A: Research shows that sodium nitrite administration, even after the onset of ischemia, can enhance arteriogenesis in a nitric oxide-dependent manner. [] This effect suggests potential therapeutic applications for sodium nitrite in treating ischemic tissue diseases. []
A: Studies have shown that sodium nitrite can react with amines in the body to form N-nitroso compounds (NOCs). [] These NOCs are known carcinogens and have been linked to an increased risk of colorectal cancer. []
ANone: The molecular formula for sodium nitrite is NaNO2. Its molecular weight is 68.995 g/mol.
A: Sodium nitrite acts as an effective anodic corrosion inhibitor, particularly for alloys like W-80Cr-10Zr and W-42Cr-5Ni in NaCl solutions. [] Its adsorption on the metal surface follows the Langmuir adsorption isotherm. []
A: The corrosion resistance of the alloys increases significantly with an increase in the concentration of sodium nitrite in the solution. []
A: Sodium nitrite can be used as a catalyst in the oxidation of glyoxal to glyoxylic acid using nitric acid. [] The use of sodium nitrite-based catalysts, like those combined with hydrochloric acid, cerium dioxide, or cupric nitrate, can significantly enhance the yield of glyoxylic acid. []
A: While sodium nitrite degrades during meat processing and storage, [] it effectively inhibits Clostridium spore germination for at least 24-48 hours, ensuring processed meat safety. []
A: Nano-liposomes, being biocompatible and biodegradable, have shown great promise as carriers for sodium nitrite. [] They offer a controlled drug release profile and can enhance drug loading, making them suitable for applications like vascular grafts. []
A: Regulations vary globally. For instance, Denmark permits a maximum of 60 mg/kg for most products and up to 150 mg/kg for specific products. [] These limits aim to balance sodium nitrite's benefits with potential health risks. []
A: In rat models, sodium nitrite has demonstrated protective effects against hypoxia-induced brain injury. [] Treatment with sodium nitrite was able to improve cognitive function, motor skills, and reduce brain damage. []
A: Sodium nitrite poisoning typically presents with hypotension, cyanosis unresponsive to oxygen therapy, and altered consciousness. [] The severity of symptoms depends on the ingested dose. []
A: The primary mechanism of sodium nitrite toxicity is the induction of methemoglobinemia, which reduces the blood's oxygen-carrying capacity. [, ] This can lead to oxygen deprivation in various tissues and organs. [, ]
A: Although sodium nitrite is a common food additive, long-term exposure, even at levels considered acceptable, may negatively impact health. [] Studies in rats show that it could lead to anemia, liver and kidney dysfunction, and potentially affect male fertility. []
A: While sodium nitrite shows promise in improving blood flow for sickle cell patients, it's important to note that its vasodilating effects are significantly blunted compared to individuals without the disease. []
A: Several methods are available for sodium nitrite detection: - Griess Reagent Test Strips: This provides a simple, rapid, and presumptive test for nitrite, especially useful in forensic toxicology when sodium nitrite ingestion is suspected. Vitreous humor has proven to be a reliable matrix for this test. [] - Spectroscopy: Near-infrared (NIR) spectroscopy offers a rapid, online, and non-destructive method for quantifying sodium nitrite in solutions. [] - Chromatography: Gas chromatography coupled with a thermal energy analyzer is a highly sensitive technique for detecting volatile N-nitroso compounds, including those formed from sodium nitrite, in complex matrices like food. []
A: The use of vegetable-derived nitrites, such as those from celery, has emerged as a 'natural' alternative to sodium nitrite in meat products. [] This alternative provides comparable inhibition of Clostridium spore germination and allows for a ‘clean label’. []
A: While reducing or removing sodium nitrite can decrease the risk of colorectal cancer, it can negatively impact the microbiological safety and shelf life of meat products. [, ] Finding suitable replacements that match sodium nitrite's efficacy in preventing bacterial growth and lipid oxidation while being safe for consumption remains a challenge. [, ]
A: The study of sodium nitrite necessitates a multidisciplinary approach, bringing together insights from various fields such as: - Food Science and Technology: Understanding the role of sodium nitrite in meat preservation and exploring safer alternatives. [, , , ] - Toxicology: Investigating the mechanisms of sodium nitrite toxicity and the long-term health effects of exposure through diet. [, , , , ] - Pharmacology: Exploring the potential therapeutic applications of sodium nitrite, particularly its role as a nitric oxide donor in cardiovascular conditions. [, , , ] - Chemistry: Developing and optimizing analytical methods for the detection and quantification of sodium nitrite in various matrices. [, ] - Environmental Science: Studying the potential environmental impact of sodium nitrite use and developing sustainable practices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














